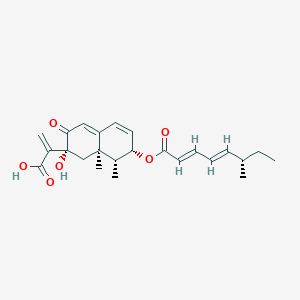
Chaetopenoid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Chaetopenoid A involves several steps. One common synthetic route includes the use of specific catalysts and organic solvents. The reaction mixture is typically heated to the boiling point of the solvent, followed by the addition of reagents such as hydrazine monohydrate . The post-reaction mixture is then filtered and washed with ethanol, and the final product is separated by filtration under reduced pressure . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Chaetopenoid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while reduction reactions can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chaetopenoid A has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is utilized to investigate its effects on cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Chaetopenoid A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of the research .
Comparación Con Compuestos Similares
Chaetopenoid A can be compared with other similar compounds, such as Chaetopenoid D. While both compounds share some structural similarities, this compound has unique properties that make it distinct. For example, this compound has a different molecular formula and weight compared to Chaetopenoid D, which has the molecular formula C21H30O5 and a molecular weight of 362.466 g/mol
Conclusion
This compound is a valuable compound in scientific research due to its unique chemical properties and wide range of applications Its synthesis, chemical reactions, and mechanism of action make it a subject of interest in various fields, including chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C24H30O6 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-[(2R,7S,8R,8aR)-2-hydroxy-8,8a-dimethyl-7-[(2E,4E,6S)-6-methylocta-2,4-dienoyl]oxy-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H30O6/c1-6-15(2)9-7-8-10-21(26)30-19-12-11-18-13-20(25)24(29,17(4)22(27)28)14-23(18,5)16(19)3/h7-13,15-16,19,29H,4,6,14H2,1-3,5H3,(H,27,28)/b9-7+,10-8+/t15-,16-,19-,23+,24+/m0/s1 |
Clave InChI |
UAMUYXWJNMHHRV-PSVRVQPJSA-N |
SMILES isomérico |
CC[C@H](C)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@](C[C@@]2([C@H]1C)C)(C(=C)C(=O)O)O |
SMILES canónico |
CCC(C)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)(C(=C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



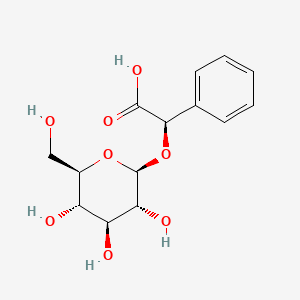
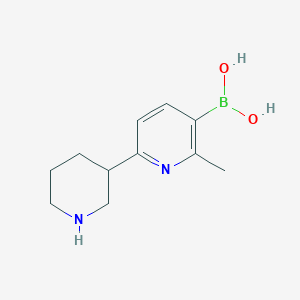
![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
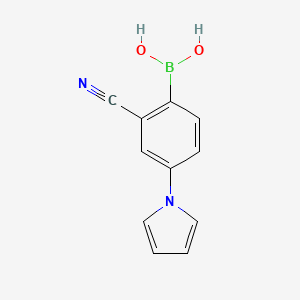
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
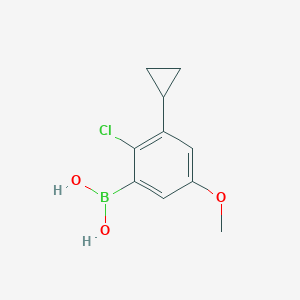
![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)

